2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid, also known as a derivative of fenofibrate, is a compound primarily associated with lipid-lowering medications. This compound is classified under antihyperlipidemics and is utilized in managing dyslipidemia. The chemical structure incorporates a phenoxy group and a dichlorobenzoyl moiety, contributing to its pharmacological properties.
The compound can be sourced from various chemical suppliers and is often produced as an impurity reference material for pharmaceutical applications. It is listed under specific product codes and has a defined CAS number for identification in regulatory contexts.
The synthesis of 2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves several organic chemistry techniques, including:
The synthesis may be carried out via:
The molecular formula of 2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is . Its structure can be represented using the following identifiers:
CC(C)(Oc1ccc(cc1)C(=O)c2ccc(Cl)cc2)C(=O)O
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)
The compound participates in various chemical reactions typical for carboxylic acids and esters:
Reactions involving this compound are often studied in the context of its stability and degradation pathways, particularly in pharmaceutical formulations.
The mechanism of action for 2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid primarily involves:
Pharmacokinetic studies indicate that the compound exhibits a favorable profile for lipid modulation with minimal side effects at therapeutic doses.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly used to assess purity and concentration in formulations.
The primary applications of 2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid include:
This compound plays a significant role in both clinical settings and research laboratories focused on lipid metabolism and cardiovascular health.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3